REACTION_CXSMILES
|
[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C(O)(=O)C>C(O)C.[OH-].[OH-].[Pd+2]>[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:9]2[CH:4]([CH2:5][NH:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=2C=NC=CC21)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was hydrogenated at 50 psi and 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane two more times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude was be used without purification
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC2CNCCC21)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.896 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |